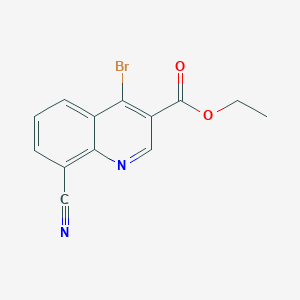

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate

Description

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate is a substituted quinoline derivative characterized by a bromine atom at position 4, a cyano group at position 8, and an ethyl ester at position 3. Quinoline derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Key structural features influencing its reactivity and applications include:

- Bromine (position 4): Enhances electrophilic substitution reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethyl ester (position 3): Provides solubility in organic solvents and serves as a handle for further hydrolysis or transesterification reactions .

Physical properties (inferred from analogs):

- Molecular weight: ~325–330 g/mol (based on bromine and cyano substituents).

- Melting point: Likely >150°C (similar to ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which has a melting point of 210–215°C ).

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and cyano groups .

Properties

Molecular Formula |

C13H9BrN2O2 |

|---|---|

Molecular Weight |

305.13 g/mol |

IUPAC Name |

ethyl 4-bromo-8-cyanoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H9BrN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 |

InChI Key |

IWZFYOKQALJOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 8-cyanoquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution due to its electrophilic nature. This reaction is facilitated by the electron-withdrawing effects of the cyano (-CN) and carboxylate (-COOEt) groups, which activate the quinoline ring.

Key conditions :

-

Reaction with nucleophiles (e.g., amines, alkoxides)

-

Base catalysts (e.g., piperidine, sodium methoxide)

-

Solvents like ethanol or DMF

Example :

In analogous quinoline derivatives, bromine substitution with morpholine under catalytic dimethylaminopyridine (DMAP) yields substituted quinolines .

Cross-Coupling Reactions

The bromine atom enables participation in Pd-catalyzed Suzuki–Miyaura couplings, a reaction pathway observed in similar quinoline derivatives.

Mechanism :

-

Step 1 : Oxidative addition of Pd(0) to the C–Br bond.

-

Step 2 : Transmetallation with boronic acid.

Conditions :

-

Pd catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., THF/water)

Application :

Used in the synthesis of canthinone derivatives via coupling with arylboronic acids .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid.

Reaction :

Conditions :

Yield :

High yields (e.g., 90% in analogous systems) .

Transfer Hydrogenation

While not explicitly reported for this compound, transfer hydrogenation has been observed in quinoline derivatives. The bromine atom may participate in dehalogenation under reductive conditions.

Conditions :

Outcome :

Potential formation of dihydroquinoline derivatives, though structural specificity depends on substituent positions.

Cyanide Group Reactivity

The cyano group (-CN) may participate in:

-

Hydrolysis : Conversion to a carboxylic acid or amide under acidic/basic conditions.

-

Addition Reactions : Nucleophilic attack by alcohols or amines to form imines.

Example :

In , cyanoquinoline derivatives react with amines (e.g., morpholine) to form substituted products, though direct evidence for this compound is limited.

Electrophilic Aromatic Substitution

The electron-withdrawing cyano and carboxylate groups direct electrophiles to specific positions on the quinoline ring. Potential reactions include:

-

Nitration

-

Friedel-Crafts alkylation

Factors Influencing Reactivity :

-

Substituent effects: Bromine (meta-directing) vs. cyano (meta-directing).

Reaction Comparison Table

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electron-Withdrawing Effects : The cyano and carboxylate groups enhance electrophilicity at positions adjacent to the bromine.

-

Steric Effects : Bulkier groups may hinder substitution reactions.

-

Catalyst Choice : Pd catalysts enable selective cross-coupling, while bases facilitate nucleophilic attack.

Scientific Research Applications

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-bromo-8-cyanoquinoline-3-carboxylate with structurally related quinoline derivatives, highlighting substituent effects on properties and applications:

Key Observations:

Substituent Position and Reactivity: Bromine at position 4 (target compound) vs. 8 (35975-57-6): Position 4 bromine facilitates electrophilic substitution at the quinoline core, whereas position 8 bromine may sterically hinder reactions . Cyano vs.

Physical Properties :

- Melting points correlate with substituent polarity. Hydroxy-containing analogs (e.g., 35975-57-6) exhibit higher melting points due to hydrogen bonding .

- Lipophilicity increases with halogen multiplicity (e.g., 1260650-59-6 with Br, Cl, F), impacting bioavailability in drug design .

Applications: Pharmaceutical Intermediates: Bromo and cyano substituents (target) are valuable in synthesizing kinase inhibitors or anticancer agents . Material Science: Nitro-substituted derivatives (131548-98-6) are precursors for conductive polymers .

Biological Activity

Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a quinoline core structure, which is commonly associated with various biologically active compounds. The presence of the cyano group and the bromine atom at specific positions enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 295.11 g/mol.

Research indicates that compounds within the quinoline family, including this compound, exhibit significant biological activities through several mechanisms:

- Inhibition of Protein Kinases : Quinoline derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to cancer progression and cell proliferation. This compound may inhibit the activity of specific PTKs, thus potentially serving as an anti-cancer agent .

- Antimicrobial Activity : Studies have suggested that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound may contribute to its efficacy against various pathogens.

- Anti-inflammatory Effects : Certain quinoline derivatives have shown promise in reducing inflammation by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Cancer Treatment Research : A study demonstrated that quinoline derivatives effectively inhibited the growth of cancer cells in vitro by targeting specific PTKs involved in signaling pathways associated with tumor growth . This suggests potential therapeutic applications for this compound in oncology.

- Antimicrobial Efficacy : Research assessing the antimicrobial properties of various quinolines found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also serve as a lead compound for antibiotic development .

- Inflammatory Disease Models : In animal models, quinoline derivatives have been shown to reduce markers of inflammation, suggesting that this compound could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, ethyl esters of substituted quinolines are often prepared by reacting precursors like 2-dimethylaminomethylene-3-oxoalkanoates with isothioureas or hydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol) . Reaction temperature (typically 60–80°C) and stoichiometric ratios of reagents significantly impact yield. Optimization studies suggest monitoring reaction progress via TLC or HPLC to minimize side products like dehalogenated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assignments focus on distinguishing the quinoline core protons (e.g., H-2 at δ 8.5–9.0 ppm) and ester/cyano substituents (e.g., ethyl ester CH3 at δ 1.3–1.5 ppm). IR spectroscopy confirms the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns highlighting bromine isotope clusters (e.g., m/z 350–352 for [M+H]+) .

Q. How can solubility challenges be addressed during purification?

- The compound’s low aqueous solubility necessitates using polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates impurities. For persistent issues, sonication-assisted crystallization improves crystal purity .

Advanced Research Questions

Q. How do crystallographic data (e.g., torsion angles, hydrogen bonding) explain the compound’s stability and reactivity?

- Single-crystal X-ray diffraction reveals key structural features:

- Torsion angles : The ester group (C11–O1–C20–O2) adopts a planar conformation (torsion ~178.94°), minimizing steric hindrance.

- Hydrogen bonding : The cyano group participates in C–H···N interactions (2.8–3.0 Å) with adjacent quinoline protons, stabilizing the crystal lattice .

- Packing analysis : π-π stacking between quinoline rings (3.4–3.6 Å spacing) further enhances stability. These insights guide predictions of reactivity, such as preferential bromine substitution at the 4-position .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Discrepancies between NMR-derived conformers and crystallographic data often arise from dynamic effects in solution. For example:

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) can detect rotational barriers in the ester group.

- DFT calculations : Comparing computed (B3LYP/6-31G*) and experimental bond lengths/angles identifies steric or electronic distortions in the solid state .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

- The 4-bromo group activates the quinoline core for Suzuki-Miyaura couplings. Pd(PPh3)4/K2CO3 in DMF at 100°C facilitates substitution with aryl boronic acids, yielding 4-aryl derivatives. The 8-cyano group deactivates the adjacent position, directing reactions to the bromine site. Mechanistic studies using Hammett plots (σ ≈ 0.8) confirm the electron-withdrawing effect of cyano enhances oxidative addition rates .

Q. What methodologies optimize the compound’s bioactivity in antimicrobial assays?

- Structure-activity relationship (SAR) : Modifying the ester to a carboxylic acid (via hydrolysis) increases polarity and membrane permeability. In vitro MIC assays against S. aureus show enhanced activity (MIC 8 µg/mL vs. 32 µg/mL for the ester). Molecular docking (e.g., AutoDock Vina) predicts stronger binding to DNA gyrase compared to ciprofloxacin analogs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.